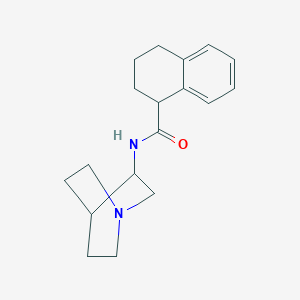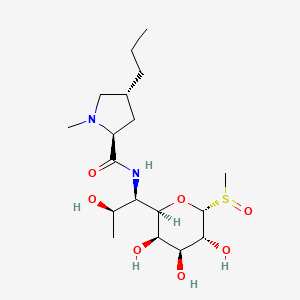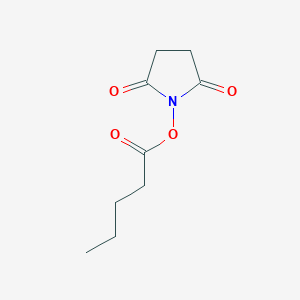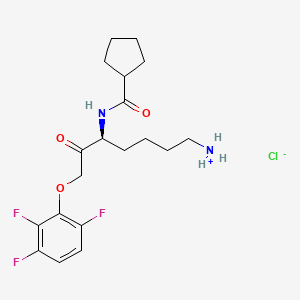
N-(奎尼克利丁-3-基)-1,2,3,4-四氢萘-1-甲酰胺
描述
“N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide” is a complex organic compound. The quinuclidine part of the molecule is a bicyclic amine that can be viewed as a tied back version of triethylamine . It has been used as a chiral building block for many antimuscarinic agents .
Synthesis Analysis
The synthesis of quinuclidine derivatives involves several steps. A sensitive and specific high-performance liquid chromatography (HPLC) method for the separation and quantification of 3-(S)-quinuclidinol in 3-®-quinuclidinol, a precursor for active pharmaceutical ingredients, has been developed and validated . The reaction of arylidene derivative with an aromatic dibasic functional reagent gave benz-imidazole in lieu of the anticipated tetracyclic system .Molecular Structure Analysis
The molecular structure of quinuclidine is unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages. Furthermore, the cyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .Chemical Reactions Analysis
Quinuclidinol has been used in chemoselective α−iodination of various simple and multi-functionalised acrylic esters via Morita-Baylis-Hillman protocol. It has also been used as a reagent for cleavage of β-keto and vinylogous β-keto esters .Physical And Chemical Properties Analysis
The physical and chemical properties of quinuclidine derivatives can vary depending on the specific compound. For example, 3-Quinuclidinol has a melting point of 220-223 °C .科学研究应用
神经和免疫调节应用
与犬尿氨酸结构相似的喹啉-3-甲酰胺衍生物在治疗自身免疫性疾病和癌症方面表现出前景。例如,拉喹莫德和帕喹莫德已显示出在自身免疫性疾病治疗中的有效性,而塔喹莫德主要用于癌症治疗。这些发现表明,鉴于该化合物类别中的结构和功能相似性,N-(奎尼克利丁-3-基)-1,2,3,4-四氢萘-1-甲酰胺的衍生物在类似应用中具有潜力 (Boros 和 Vécsei,2020)。
抗菌活性
基于 3-取代奎尼克利定的季铵化合物,其结构与目标化合物相似,已被发现具有显着的抗菌活性和对人细胞的低毒性。这为开发新型抗菌剂开辟了新途径,这些抗菌剂可以满足对具有较低耐药性的药物的迫切需求 (Odžak,2020)。
药物开发中的杂环化合物
包括喹啉和萘醌在内的更广泛的杂环化合物类别,由于其多样的生物活性,在发现新药方面至关重要。这些化合物在药物化学中至关重要,表现出从抗菌到抗癌的多种活性。鉴于这些杂环化合物的结构复杂性和生物学相关性,可以探索 N-(奎尼克利丁-3-基)-1,2,3,4-四氢萘-1-甲酰胺等衍生物以获得类似的治疗益处 (Pereira 等人,2015)。
安全和危害
未来方向
The future directions of research into quinuclidine derivatives could involve the development of new biocatalytic methods for the production of chiral quinuclidin-3-ols . Additionally, the introduction of bromine atom or methyl group in the meta or para position of the benzyl moiety could result in a considerable improvement of the stereoselectivity .
作用机制
Target of Action
The primary targets of N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, also known as 1-Naphthalenecarboxamide, N-1-azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-, are human cholinesterases . These enzymes play a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.
Mode of Action
The compound interacts with its targets, the cholinesterases, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and leading to an increase in acetylcholine levels.
Biochemical Pathways
The inhibition of cholinesterases affects the cholinergic pathway, which is involved in many physiological functions, including muscle movement, breathing, heart rate, and learning. The increase in acetylcholine levels enhances the transmission of signals in the nervous system .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 4953±340 °C, a density of 117±01 g/cm3, and a pKa of 1498±020 . These properties may influence the compound’s bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of the compound’s action include an increase in acetylcholine levels and enhanced signal transmission in the nervous system . This can lead to various physiological effects, depending on the specific cholinergic pathways that are affected.
生化分析
Biochemical Properties
N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide plays a crucial role in several biochemical reactions. It interacts with enzymes such as butyrylcholinesterase, which is known for hydrolyzing esters of choline and other compounds . The compound’s interaction with butyrylcholinesterase suggests its potential use in modulating cholinergic signaling pathways. Additionally, N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to bind to muscarinic acetylcholine receptors, particularly the M3 receptor . This interaction is significant as it can influence various physiological processes regulated by these receptors.
Cellular Effects
The effects of N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving the α7 nicotinic acetylcholine receptor (α7 nAChR) . This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound’s interaction with α7 nAChR can enhance long-term potentiation (LTP) in hippocampal neurons, which is crucial for memory formation . Furthermore, the compound’s influence on muscarinic receptors can affect various cellular functions, including neurotransmitter release and smooth muscle contraction .
Molecular Mechanism
At the molecular level, N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide exerts its effects through several mechanisms. It acts as an agonist at the α7 nicotinic acetylcholine receptor, enhancing calcium ion conductance and membrane depolarization . This action can lead to the activation of downstream signaling pathways that influence gene expression and synaptic plasticity. Additionally, the compound’s binding to muscarinic receptors can result in the activation or inhibition of various G-protein coupled signaling pathways . These interactions highlight the compound’s potential as a modulator of cholinergic signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, allowing for consistent results in in vitro and in vivo experiments. Prolonged exposure to the compound can lead to gradual degradation, which may affect its efficacy and potency over time.
Dosage Effects in Animal Models
The effects of N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function by modulating cholinergic signaling pathways . At higher doses, the compound can exhibit toxic effects, including neurotoxicity and adverse behavioral changes . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as butyrylcholinesterase, which plays a role in the hydrolysis of esters . The compound’s interaction with muscarinic receptors also suggests its involvement in pathways related to acetylcholine metabolism . These interactions can influence metabolic flux and the levels of various metabolites, highlighting the compound’s potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with muscarinic receptors suggests that it may be transported via receptor-mediated endocytosis . Additionally, the compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in specific cellular compartments . These properties are crucial for understanding the compound’s pharmacokinetics and its potential therapeutic applications.
Subcellular Localization
N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is localized in various subcellular compartments, including the plasma membrane and intracellular organelles. The compound’s interaction with muscarinic receptors, which are primarily located on the cell surface, suggests its presence in the plasma membrane . Additionally, the compound’s ability to modulate intracellular signaling pathways indicates its localization in organelles such as the endoplasmic reticulum and the Golgi apparatus . These findings provide insights into the compound’s functional roles within cells.
属性
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,14,16-17H,3,5,7-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAZNWLKDYIEHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NC3CN4CCC3CC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801146869 | |
| Record name | N-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177793-81-6 | |
| Record name | N-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177793-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[5-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B3325733.png)
![(4R)-2,2-Dimethyl-4beta,5alpha-bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphinomethyl]-1,3-dioxolane](/img/structure/B3325740.png)










![2-Methyl-2-azabicyclo[2.2.2]octan-6-ol](/img/structure/B3325831.png)
![Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide](/img/structure/B3325840.png)